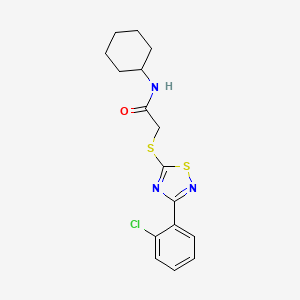
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a similar compound was synthesized using a visible-light-promoted C-S cross-coupling reaction .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied using various spectroscopic techniques, and the results can be analyzed using computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques like infrared spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Thioethers
This compound is utilized in the synthesis of aromatic thioethers, which are valuable in various chemical processes. The procedure involves a visible-light-promoted C-S cross-coupling reaction . This method is significant for creating compounds with potential applications in pharmaceuticals and materials science.
Development of Antimicrobial Agents
The thiadiazole moiety present in the compound is known for its antimicrobial properties. It can be used to synthesize new antimicrobial agents that are effective against a range of bacteria, including resistant strains . This is crucial in the fight against antibiotic resistance.
Creation of Anti-inflammatory Drugs
Thiadiazoles, such as the one in this compound, have shown potential in the development of anti-inflammatory drugs. These drugs can help manage chronic inflammation and could be beneficial in treating conditions like arthritis and asthma .
Antitumor Activity
Research indicates that thiadiazole derivatives can exhibit antitumor activity. This compound could be a precursor in the synthesis of new drugs aimed at treating various forms of cancer by inhibiting tumor growth and proliferation .
Antidiabetic Applications
The structural features of thiadiazoles are associated with antidiabetic effects. Compounds synthesized from this chemical could be explored for their potential to regulate blood sugar levels and manage diabetes .
CNS Drug Development
Due to the presence of the cyclohexylacetamide group, this compound may have applications in central nervous system (CNS) drug development. It could lead to the creation of new therapeutic agents for neurological disorders .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiourea derivatives, have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that thiourea derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, contributing to the compound’s biological effects.
Biochemical Pathways
It’s known that thiourea derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with thiourea derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWBIRHZQVNPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

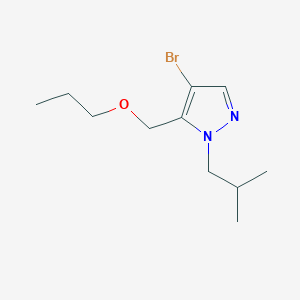

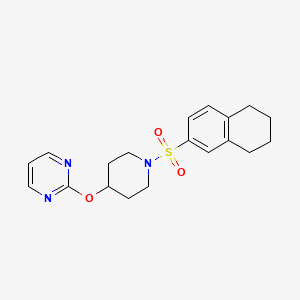
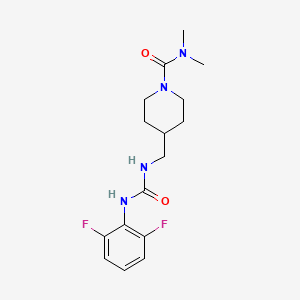
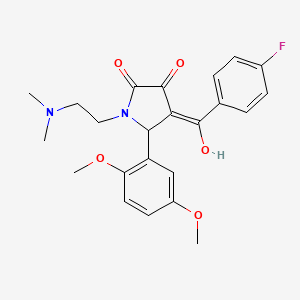

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)
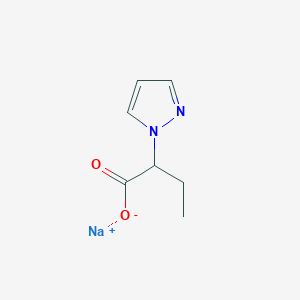
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)


![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)